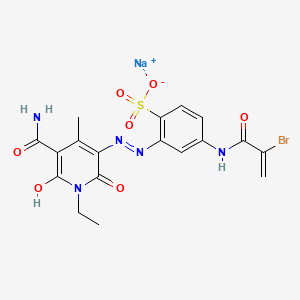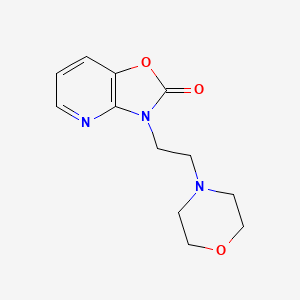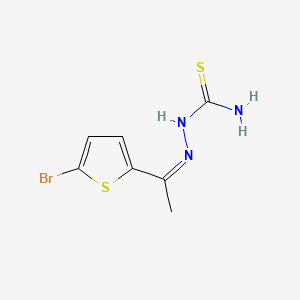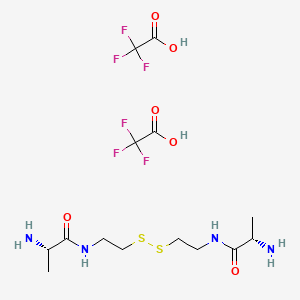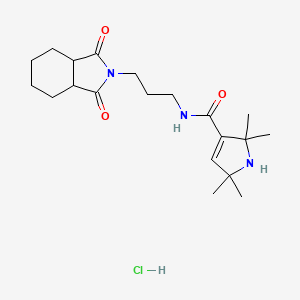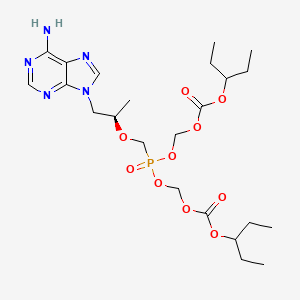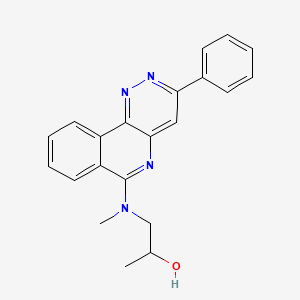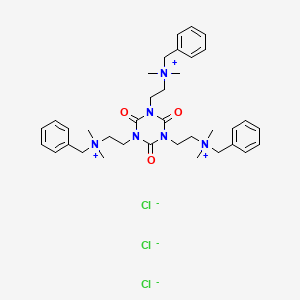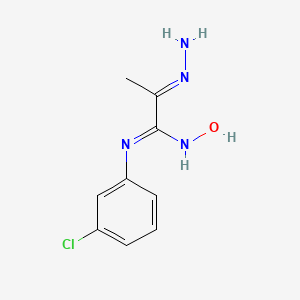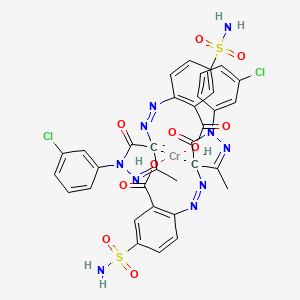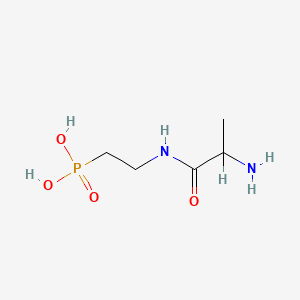
(2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid: is an organophosphorus compound characterized by the presence of both amino and phosphonic acid functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid typically involves the reaction of amino acids with phosphonic acid derivatives. One common method is the reaction of 2-amino-1-oxopropylamine with ethyl phosphonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, altering the compound’s properties.
Substitution: The amino and phosphonic acid groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives with modified functional groups, which can have different chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid is used as a building block for synthesizing more complex molecules
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a precursor for bioactive molecules. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, including as an antiviral or anticancer agent. Its ability to inhibit specific enzymes and pathways is of particular interest in drug development.
Industry: In industrial applications, this compound is used in the formulation of specialty chemicals, including corrosion inhibitors and flame retardants. Its stability and reactivity make it suitable for various industrial processes .
Wirkmechanismus
The mechanism of action of (2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting metabolic pathways. This interaction is often mediated by the amino and phosphonic acid groups, which can form strong bonds with the target molecules .
Vergleich Mit ähnlichen Verbindungen
Aminophosphonic acids: These compounds share the phosphonic acid group and have similar reactivity and applications.
Hydroxyphosphonic acids: These compounds have a hydroxyl group instead of an amino group, leading to different chemical properties and applications.
Uniqueness: (2-((2-Amino-1-oxopropyl)amino)ethyl)phosphonic acid is unique due to its combination of amino and phosphonic acid groups, which confer distinct reactivity and biological activity. This dual functionality allows for a wide range of applications that are not possible with other similar compounds .
Eigenschaften
CAS-Nummer |
109371-13-3 |
|---|---|
Molekularformel |
C5H13N2O4P |
Molekulargewicht |
196.14 g/mol |
IUPAC-Name |
2-(2-aminopropanoylamino)ethylphosphonic acid |
InChI |
InChI=1S/C5H13N2O4P/c1-4(6)5(8)7-2-3-12(9,10)11/h4H,2-3,6H2,1H3,(H,7,8)(H2,9,10,11) |
InChI-Schlüssel |
NUWKXSPWLLPBOA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)NCCP(=O)(O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


